3-Iodobenzylzinc bromide
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Overview
Description
3-Iodobenzylzinc bromide is an organozinc compound with the molecular formula IC6H4CH2ZnBr. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iodobenzylzinc bromide can be synthesized through the oxidative addition of zinc metal to 3-iodobenzyl bromide. The reaction is typically carried out in the presence of a solvent such as THF. The general reaction is as follows:
IC6H4CH2Br+Zn→IC6H4CH2ZnBr
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Iodobenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
3-Iodobenzylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 3-iodobenzylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the formation of new bonds with electrophilic species. This reactivity is harnessed in coupling reactions to form carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromobenzylzinc bromide
- 3-Fluorophenylmagnesium bromide
- 3-Methoxyphenylmagnesium bromide
Uniqueness
3-Iodobenzylzinc bromide is unique due to the presence of both iodine and zinc in its structure, which imparts distinct reactivity compared to other organozinc and organomagnesium compounds. Its ability to participate in a wide range of reactions makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C7H6BrIZn |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
zinc;1-iodo-3-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H6I.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
DCCZNZGZHLJILI-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)I.[Zn+2].[Br-] |
Origin of Product |
United States |
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